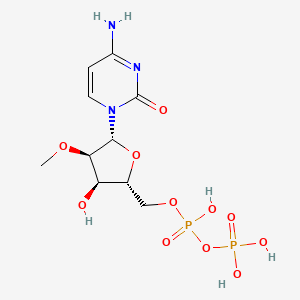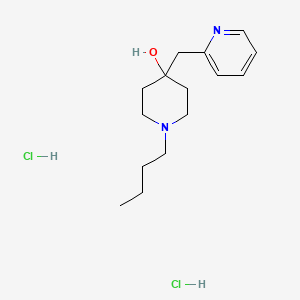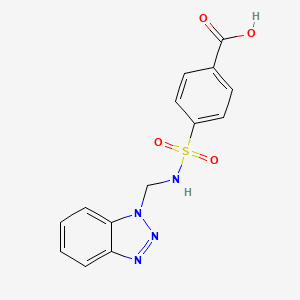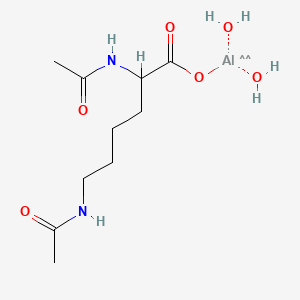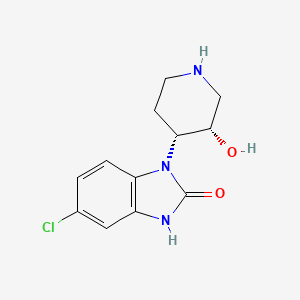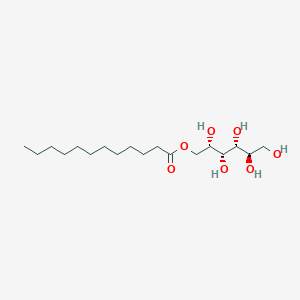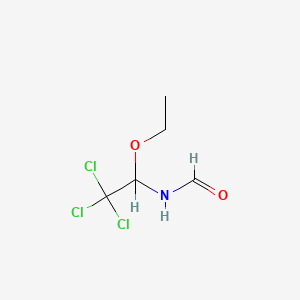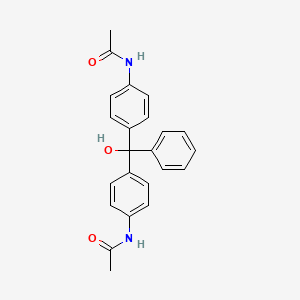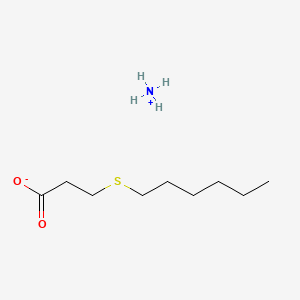
1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one is a synthetic organic compound belonging to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in medicinal chemistry as antipsychotic and antiemetic agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one typically involves multi-step organic reactions. A common approach might include:
Nitration: Introduction of nitro groups to the phenothiazine core.
Reduction: Conversion of nitro groups to amino groups.
Chlorination: Introduction of chlorine atoms at specific positions.
Amination: Attachment of the p-tolyl group to the amino group.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the phenothiazine ring.
Substitution: Halogen substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents like chlorine or bromine.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced phenothiazine derivatives.
Substitution Products: Halogen-substituted phenothiazines.
Scientific Research Applications
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in developing new therapeutic agents.
Industry: Use in manufacturing dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one would depend on its specific application. In medicinal chemistry, phenothiazines typically act by:
Molecular Targets: Binding to dopamine receptors, serotonin receptors, or other neurotransmitter receptors.
Pathways Involved: Modulating neurotransmitter pathways, affecting signal transduction.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: A well-known antipsychotic phenothiazine.
Thioridazine: Another antipsychotic with a similar structure.
Promethazine: Used as an antiemetic and antihistamine.
Uniqueness
1,2,4-Trichloro-9-methyl-7-((p-tolyl)amino)-3H-phenothiazin-3-one’s unique combination of substituents may confer distinct chemical and biological properties, making it valuable for specific applications where other phenothiazines may not be as effective.
Properties
CAS No. |
85136-52-3 |
|---|---|
Molecular Formula |
C20H13Cl3N2OS |
Molecular Weight |
435.8 g/mol |
IUPAC Name |
1,2,4-trichloro-9-methyl-7-(4-methylanilino)phenothiazin-3-one |
InChI |
InChI=1S/C20H13Cl3N2OS/c1-9-3-5-11(6-4-9)24-12-7-10(2)17-13(8-12)27-20-16(23)19(26)15(22)14(21)18(20)25-17/h3-8,24H,1-2H3 |
InChI Key |
MQWKHVCAEZHWAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC3=C(C(=C2)C)N=C4C(=C(C(=O)C(=C4Cl)Cl)Cl)S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


